4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride
Description
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILQESWQPZIAGP-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471843-75-1 | |
| Record name | Y-39983 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471843751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-39983 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3304VH0J6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Route Design and Retrosynthetic Analysis
The target compound is a benzamide derivative featuring a chiral (R)-1-aminoethyl group and a pyrrolo[2,3-b]pyridine moiety. Retrosynthetic analysis suggests two key fragments:
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4-[(1R)-1-Aminoethyl]benzoyl chloride : Derived from (R)-1-phenylethylamine via sequential protection, carboxylation, and activation.
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1H-Pyrrolo[2,3-b]pyridin-4-amine : Synthesized through cyclization of 3-aminopyridine derivatives .
Coupling these fragments via amide bond formation, followed by hydrochloride salt precipitation, yields the final product.
Synthesis of 1H-Pyrrolo[2,3-b]pyridin-4-amine
The pyrrolo[2,3-b]pyridine core is synthesized using a modified Gould-Jacobs reaction :
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Cyclization : Heating 3-aminopyridine with ethyl acetoacetate in polyphosphoric acid at 120°C for 6 hours forms the pyrrolo[2,3-b]pyridine skeleton.
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Nitration and Reduction : Nitration at position 4 using HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, Pd/C) yields the amine.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, PPA, 120°C | 68% | 92% |
| Nitration | HNO₃/H₂SO₄, 0°C | 55% | 85% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 90% | 98% |
Preparation of (R)-4-(1-Aminoethyl)benzoic Acid
The chiral (R)-1-aminoethyl group is introduced via asymmetric hydrogenation :
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Ketone Synthesis : 4-Acetylbenzoic acid is treated with (R)-α-methylbenzylamine to form a Schiff base.
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Hydrogenation : Catalytic hydrogenation (H₂, Ru-BINAP) selectively reduces the imine to the (R)-amine.
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Deprotection : Acidic hydrolysis (HCl, reflux) removes the benzyl group, yielding (R)-4-(1-aminoethyl)benzoic acid.
Optimized Conditions :
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Temperature: 50°C
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Pressure: 5 bar H₂
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Catalyst: Ru-(S)-BINAP (0.5 mol%)
Amide Coupling and Hydrochloride Formation
The final coupling employs mixed anhydride or carbodiimide methods :
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Activation : (R)-4-(1-Aminoethyl)benzoic acid is treated with ethyl chloroformate/N-methylmorpholine to form the mixed anhydride.
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Coupling : Reaction with 1H-pyrrolo[2,3-b]pyridin-4-amine in THF at 0–5°C for 2 hours.
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Salt Formation : The free base is dissolved in ethanol and treated with HCl gas to precipitate the hydrochloride salt.
Reaction Metrics :
Purification and Analytical Characterization
Purification :
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Crystallization : The hydrochloride salt is recrystallized from ethanol/water (4:1) to achieve >99% purity.
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Chromatography : Silica gel chromatography (CH₂Cl₂:MeOH:NH₃, 90:9:1) removes residual impurities .
Analytical Data :
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrrole), 7.95 (d, J=8.2 Hz, 2H, Ar-H), 7.60 (d, J=8.2 Hz, 2H, Ar-H), 4.10 (q, J=6.8 Hz, 1H, CH), 1.45 (d, J=6.8 Hz, 3H, CH₃) .
Scalability and Process Optimization
Challenges :
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Stereochemical integrity during hydrogenation.
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Solubility issues in coupling steps (addressed using DMSO co-solvent) .
Industrial-Scale Modifications :
Chemical Reactions Analysis
Types of Reactions: Y-33075 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its selectivity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various derivatives with altered pharmacological properties .
Scientific Research Applications
Biological Activities
The compound has been primarily investigated for its kinase inhibition properties. Kinases are crucial enzymes involved in various cellular signaling pathways, particularly those that regulate cell growth and proliferation. The inhibition of specific kinases can lead to significant therapeutic effects in cancer treatment and other diseases.
Key Findings:
- Anti-Cancer Potential : Research indicates that 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide demonstrates significant anti-tumor activity when used in combination with traditional chemotherapeutic agents. This synergistic effect enhances the overall efficacy of cancer treatments.
- Mechanism of Action : The compound interacts with various kinases, disrupting their activity and subsequently affecting downstream signaling pathways involved in tumor growth and survival.
Case Studies
Several studies have documented the applications of this compound in various research contexts:
Case Study 1: Kinase Inhibition
A study published in a peer-reviewed journal demonstrated that 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide effectively inhibited specific kinases associated with cancer progression. The binding affinity to these kinases was quantified using surface plasmon resonance (SPR), revealing strong interactions that suggest potential for therapeutic development.
Case Study 2: Combination Therapy
In another investigation, researchers explored the effects of combining this compound with established chemotherapy agents on cancer cell lines. Results indicated enhanced apoptosis rates and reduced cell viability compared to treatments with either agent alone. This highlights the compound's potential role in combination therapies for more effective cancer management.
Comparative Analysis of Related Compounds
The structural diversity within this chemical class can influence biological activity. Below is a comparative table showcasing related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-phenylethyl)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)piperidine-4-carboxamide | C16H20N4 | Features a pyrazolo ring; different biological profile |
| N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzamide | C14H12N2 | Lacks aminoethyl side chain; simpler interactions |
| 1-(aminomethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide | C14H20N3O | Contains a cyclohexane ring; distinct pharmacokinetics |
Mechanism of Action
Y-33075 (hydrochloride) exerts its effects by inhibiting Rho-associated kinase 2 (ROCK2). This inhibition blocks the phosphorylation of the myosin light chain, preventing stress fiber assembly and cell contraction. The compound’s selectivity for ROCK2 over other kinases like protein kinase C and calcium/calmodulin-dependent protein kinase II is crucial for its specific effects. The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which plays a significant role in cytoskeletal dynamics and cellular functions .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- Y-30141 vs. Y-27632 :
- Therapeutic Edge :
- Y-30141’s axon-promoting activity in retinal neurons is unique among ROCK inhibitors, validated in models of optic nerve injury .
Biological Activity
4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide; hydrochloride, commonly referred to as Y-33075, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The molecular formula of Y-33075 is C16H20Cl2N4O2 with a molecular weight of approximately 371.3 g/mol. The compound features a unique structure that includes a pyrrolo[2,3-b]pyridine core linked to a benzamide moiety. This structural configuration is crucial for its interaction with biological targets.
Y-33075 primarily functions as an inhibitor of Rho-associated kinase 2 (ROCK2), an enzyme involved in various cellular processes such as contraction, motility, and proliferation. Inhibition of ROCK2 has been shown to affect signaling pathways critical in cancer progression and inflammation.
Key Findings on Biological Activity
- Kinase Inhibition : Research indicates that Y-33075 selectively inhibits ROCK2, leading to significant effects on cell proliferation and migration in cancer models. Studies have demonstrated that it can enhance the anti-tumor effects when used alongside traditional chemotherapeutic agents.
- Cellular Effects : In vitro studies have shown that Y-33075 inhibits the proliferation of breast cancer cells (e.g., 4T1 cells) and induces apoptosis. It also significantly reduces the migration and invasion capabilities of these cells, indicating its potential as an anti-cancer agent .
- Binding Affinity : Interaction studies utilizing techniques such as molecular docking have revealed that Y-33075 has a high binding affinity for ROCK2, which correlates with its inhibitory effects on cellular signaling pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of Y-33075, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-phenylethyl)-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)piperidine-4-carboxamide | C16H20N4 | Features a pyrazolo ring; different biological activity profile |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide | C14H12N2 | Targets different kinase pathways |
| N-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzamide | C14H12N2 | Lacks aminoethyl side chain; less complex interactions |
These comparisons highlight the distinct characteristics of Y-33075 that may contribute to its specific biological activities and therapeutic potential.
Case Studies and Research Findings
Several studies have documented the biological activity of Y-33075:
- Inhibition of Tumor Growth : A study demonstrated that treatment with Y-33075 resulted in reduced tumor growth in xenograft models of breast cancer. The compound not only inhibited cell proliferation but also induced apoptosis through the activation of pro-apoptotic pathways .
- Impact on Cell Migration : Another investigation revealed that Y-33075 significantly decreased the migratory capacity of cancer cells by disrupting cytoskeletal dynamics mediated by ROCK2 inhibition. This effect was evident in assays measuring wound healing and transwell migration .
- Combination Therapy : Research has shown that combining Y-33075 with conventional chemotherapy agents results in enhanced anti-tumor efficacy compared to either treatment alone. This synergistic effect underscores the potential for developing combination therapies involving this compound .
Q & A
Q. What are the recommended synthetic routes and purification methods for achieving ≥95% purity in this compound?
Methodological Answer: The synthesis of this compound involves acid-catalyzed salt formation under controlled conditions. For example, a 1.0 M aqueous HCl solution can be added to the free base at room temperature, followed by heating to 50°C to achieve a clear solution and subsequent crystallization . Key parameters include:
- Reagent ratio : 1:1 molar ratio of free base to HCl.
- Purification : Recrystallization from aqueous ethanol or via preparative HPLC (C18 column, acetonitrile/water gradient).
- Purity validation : Use reversed-phase HPLC (≥95% purity confirmed with a C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. How can NMR spectroscopy confirm the stereochemical integrity of the (1R)-aminoethyl group?
Methodological Answer: 1D H and C NMR, coupled with 2D techniques (e.g., COSY, HETCOR), are critical for verifying stereochemistry. For the (1R)-configuration:
- Chiral center analysis : Compare H NMR chemical shifts of the aminoethyl group with known (R)-enantiomer references.
- NOESY : Detect spatial proximity between the ethyl group’s methyl protons and the pyrrolopyridine aromatic protons to confirm spatial arrangement .
- DEPT-135 : Identify CH and CH groups in the aminoethyl moiety to rule out racemization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer: SAR studies should focus on:
- Core modifications : Replace the pyrrolo[2,3-b]pyridine moiety with analogs (e.g., pyrazolo[3,4-d]pyrimidine in ) to assess binding affinity shifts .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the benzamide ring to evaluate metabolic stability (see for methodology) .
- Chiral swaps : Synthesize the (1S)-enantiomer and compare IC values in enzymatic assays to identify stereochemical dependencies .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:
- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the pyrrolopyridine ring) that may alter activity .
- Plasma protein binding assays : Measure free drug concentration via equilibrium dialysis to correlate in vitro IC with in vivo efficacy .
- Tissue distribution studies : Radiolabel the compound and track biodistribution in rodent models to assess target engagement .
Q. How can computational methods predict off-target interactions for this compound?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase libraries (e.g., PDB 1JI in ) to identify unintended ATP-binding site interactions .
- Machine learning : Train models on ChEMBL bioactivity data to predict CYP450 inhibition (e.g., CYP3A4, CYP2D6) .
- MD simulations : Simulate binding stability with the target receptor over 100 ns to assess conformational changes that reduce specificity .
Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
